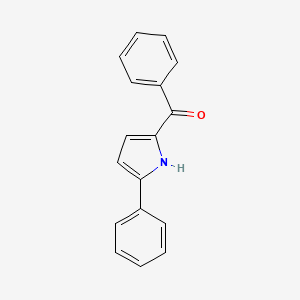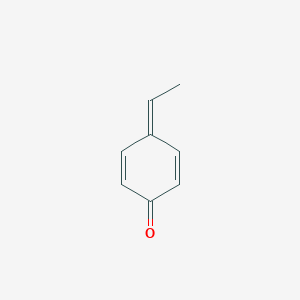
4-Ethylidenecyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylidenecyclohexa-2,5-dien-1-one is an organic compound characterized by a six-membered ring with alternating double bonds and an ethylidene group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylidenecyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexanone with ethylidene derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the ethylidene group on the cyclohexanone ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 4-Ethylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming cyclohexanone derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of cyclohexanone or carboxylic acids.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of halogenated cyclohexadienones.
科学的研究の応用
4-Ethylidenecyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Ethylidenecyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the biological system involved.
類似化合物との比較
2,6-Di-tert-butyl-4-ethylidenecyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups, leading to different reactivity and applications.
4-Methoxybenzylidenecyclohexa-2,5-dien-1-one:
Uniqueness: 4-Ethylidenecyclohexa-2,5-dien-1-one is unique due to its specific ethylidene substitution, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
55182-47-3 |
|---|---|
分子式 |
C8H8O |
分子量 |
120.15 g/mol |
IUPAC名 |
4-ethylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H3 |
InChIキー |
GVFJQVRHNHVGGD-UHFFFAOYSA-N |
正規SMILES |
CC=C1C=CC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

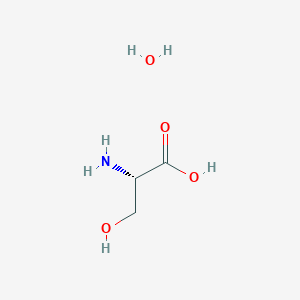
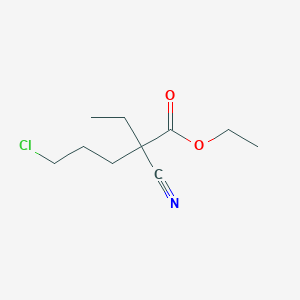
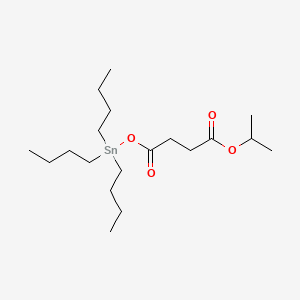
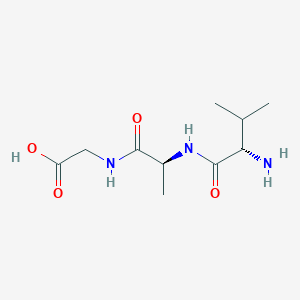

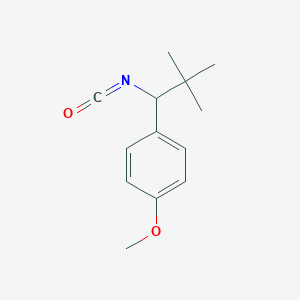



![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
